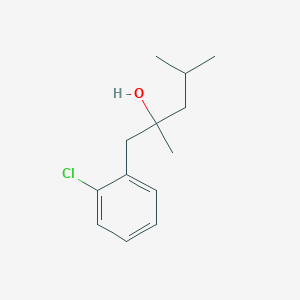
1-(2-Chlorophenyl)-2,4-dimethylpentan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-2,4-dimethylpentan-2-ol is an organic compound characterized by a chlorophenyl group attached to a dimethylpentanol backbone
Métodos De Preparación
The synthesis of 1-(2-Chlorophenyl)-2,4-dimethylpentan-2-ol typically involves the reaction of 2-chlorobenzyl chloride with 2,4-dimethylpentan-2-ol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
1-(2-Chlorophenyl)-2,4-dimethylpentan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Aplicaciones Científicas De Investigación
1-(2-Chlorophenyl)-2,4-dimethylpentan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Chlorophenyl)-2,4-dimethylpentan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes.
Comparación Con Compuestos Similares
1-(2-Chlorophenyl)-2,4-dimethylpentan-2-ol can be compared with similar compounds such as:
2-(2-Chlorophenyl)-1-iodooctane: Both compounds contain a chlorophenyl group, but differ in their alkyl chain length and functional groups.
1-(2-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester: This compound has a similar aromatic structure but includes a pyrazole ring and carboxylic acid ester group, leading to different chemical properties and applications.
Propiedades
Número CAS |
6283-97-2 |
|---|---|
Fórmula molecular |
C13H19ClO |
Peso molecular |
226.74 g/mol |
Nombre IUPAC |
1-(2-chlorophenyl)-2,4-dimethylpentan-2-ol |
InChI |
InChI=1S/C13H19ClO/c1-10(2)8-13(3,15)9-11-6-4-5-7-12(11)14/h4-7,10,15H,8-9H2,1-3H3 |
Clave InChI |
VQXOHFQEUMTKKW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C)(CC1=CC=CC=C1Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


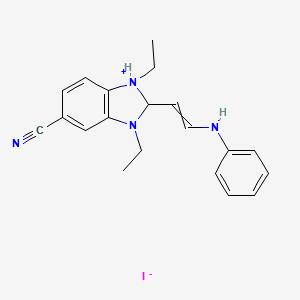
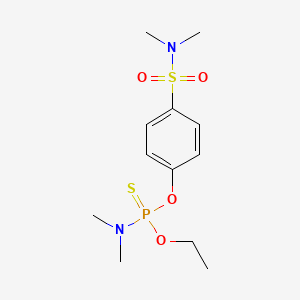

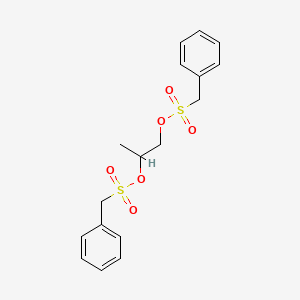
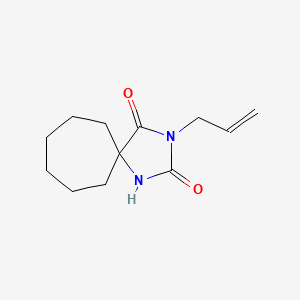
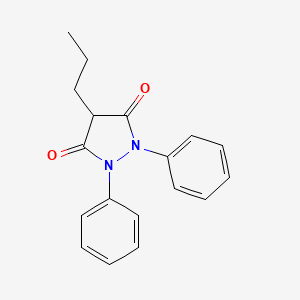

![1-[2-(1H-Indol-3-YL)ethyl]-3-(methoxycarbonyl)pyridin-1-ium bromide](/img/structure/B14742354.png)
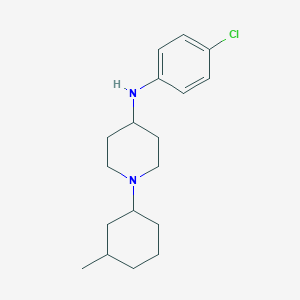
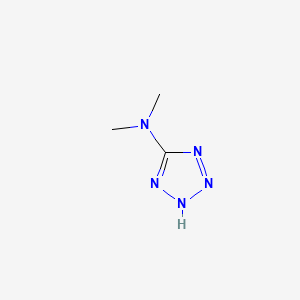

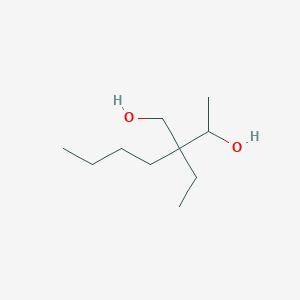

![4-(pentylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14742398.png)
